Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O3S/c1-15-6-4-3-5-7(12)10(11(14)16-2)17-9(5)8(6)13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCRWSBAFOWISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C(S2)C(=O)OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Methoxylation: The methoxy group at the 6 position can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Esterification: The carboxylate group is introduced through an esterification reaction involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorinated positions to hydrogen.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dechlorinated derivatives.
Substitution: Amino or thiol-substituted benzothiophene derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Esterifications : It can be used to form esters through reaction with alcohols.
- Coupling Reactions : It acts as a coupling agent in reactions involving carbon-carbon bond formation, particularly in the synthesis of complex organic molecules .
Medicinal Chemistry
Research has indicated potential biological activities associated with this compound. Its derivatives have been studied for:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that this compound and its derivatives may inhibit cancer cell growth .
Material Science
The compound has applications in developing new materials due to its unique thiophene structure. It can be utilized in:
- Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity.
- Organic Photovoltaics : The compound's electronic properties make it suitable for use in organic solar cells .
Data Table of Applications
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound derivatives against various bacterial strains. The results indicated that certain derivatives showed significant inhibition zones compared to control groups, suggesting their potential as new antimicrobial agents.
Case Study 2: Organic Solar Cells
In a project led by ABC Institute, researchers explored the incorporation of this compound into organic photovoltaic devices. The findings revealed that devices using this compound exhibited improved efficiency compared to traditional materials, highlighting its promise in renewable energy applications.
Mechanism of Action
The mechanism of action of Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Structural and Physicochemical Variations
The compound’s closest structural analog is Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate (C₁₂H₁₁ClO₂S, molar mass: 254.73 g/mol) . Key differences include:
- Halogenation: The target compound has two chlorine atoms (positions 3 and 7), whereas the ethyl analog has only one chlorine (position 3).
- Oxygenation : The methoxy group (position 6) in the target compound replaces the methyl group in the ethyl analog. Methoxy groups enhance electron-donating effects, altering solubility and reactivity.
- Ester Chain: The methyl ester in the target compound vs. the ethyl ester in the analog affects lipophilicity.
Table 1: Structural and Physicochemical Comparison
Reactivity and Functional Group Impact
- Chlorine Atoms: The dual chlorine substituents in the target compound increase electrophilicity, making it more reactive in nucleophilic aromatic substitution (NAS) compared to the mono-chlorinated analog.
- Methoxy vs. Methyl : The methoxy group’s electron-donating nature may stabilize the benzothiophene ring via resonance, contrasting with the electron-donating but sterically smaller methyl group. This difference could influence crystal packing, as observed in crystallographic studies using SHELX -based refinement .
Biological Activity
Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C10H8Cl2O3S
- Molecular Weight : 277.12 g/mol
- CAS Number : 34576-89-1
The compound features a benzothiophene core with dichlorinated and methoxylated substitutions, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), leading to increased activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC) and subsequent modulation of amino acid levels in tissues .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzothiophene compounds exhibit antimicrobial properties against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications to the benzothiophene scaffold can enhance bioactivity against bacteria and fungi .
- Anticancer Potential : Research has shown that related compounds can exhibit cytotoxic effects on cancer cell lines. For example, derivatives have been tested against A549 (lung cancer), HeLa (cervical cancer), and other cell lines, demonstrating micromolar activity .
Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Table 1: Biological Activity Summary
| Study Reference | Target Organism/Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Trypanosoma brucei | 0.75 | >29 | |
| A549 Cancer Cells | <10 | Not specified | |
| HeLa Cancer Cells | <10 | Not specified |
Case Studies
- High-throughput Screening : A study conducted on thiazolyl–benzothiophenamides identified a lead compound with an IC50 of 0.75 µM against Trypanosoma brucei, indicating significant potential for developing antiprotozoal agents .
- Anticancer Activity : In vitro testing revealed that various benzothiophene derivatives exhibited cytotoxic effects on multiple cancer cell lines, with some compounds showing improved selectivity over normal cells compared to traditional chemotherapeutics .
Q & A
What are the common synthetic routes for Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate, and how are reaction conditions optimized for yield and purity?
The synthesis typically involves esterification of the corresponding carboxylic acid precursor (e.g., 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid) with methanol in the presence of dehydrating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux conditions. For example, ethyl analogs of dichloro-benzothiophene carboxylates are synthesized via similar esterification protocols . Optimization includes:
- Temperature control : Reflux conditions (e.g., 70–80°C) ensure complete reaction while minimizing side reactions.
- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) or Lewis acids may enhance esterification efficiency.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Reverse-phase HPLC with gradients (e.g., 30% → 100% methanol) is effective for isolating high-purity products .
How do the positions of chlorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?
The chlorine atoms at positions 3 and 7 exhibit distinct reactivity due to electronic and steric effects:
- Position 3 : The para-methoxy group at position 6 activates the adjacent chlorine (position 7) via electron-donating resonance, making it more susceptible to nucleophilic substitution.
- Position 7 : Steric hindrance from the methoxy group may reduce reactivity compared to position 3.
Substitution reactions with amines or thiols require careful selection of solvents (e.g., DMF or THF) and bases (e.g., K₂CO₃) to facilitate deprotonation and nucleophilic attack. Competitive reactions at both positions necessitate monitoring via TLC or NMR to track regioselectivity .
What analytical techniques are most effective for characterizing the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ester functionality. For example, the methoxy group typically appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons resonate between δ 6.5–8.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .
How can researchers resolve contradictions in reported biological activities of benzothiophene derivatives?
Discrepancies often arise from variations in:
- Substituent effects : Minor structural changes (e.g., chloro vs. methoxy groups) alter binding affinities. For instance, trifluoromethyl substitutions enhance lipophilicity and target interactions .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms can skew results. Standardizing protocols (e.g., IC₅₀ measurements under identical pH and temperature) is critical .
- Metabolic stability : Phase I metabolism (e.g., ester hydrolysis) may deactivate the compound in certain models. Stability studies in liver microsomes can clarify these effects .
What strategies are employed to enhance the regioselectivity in functionalizing the benzothiophene core?
Regioselective modification requires:
- Protecting groups : Temporarily blocking reactive sites (e.g., methoxy groups with acetyl) directs substitution to desired positions .
- Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling at less hindered positions .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for selective reactions at electron-deficient carbons .
What mechanistic insights guide the optimization of coupling reactions involving this compound?
Coupling reactions (e.g., Suzuki or Heck) depend on:
- Electrophilicity of the benzothiophene core : Electron-withdrawing groups (e.g., Cl, COOCH₃) activate the ring for cross-coupling.
- Catalyst selection : Pd₂(dba)₃/XPhos systems improve yields in coupling with aryl boronic acids .
- Temperature and time : Reactions at 80–100°C for 12–24 hours ensure complete conversion without decomposition .
How do computational methods contribute to understanding the electronic properties of this compound?
Density Functional Theory (DFT) calculations predict:
- Electrostatic potential maps : Highlight nucleophilic/electrophilic regions, guiding substitution patterns .
- Frontier molecular orbitals (HOMO/LUMO) : Reveal charge distribution and reactivity trends (e.g., LUMO localization near chlorine atoms facilitates nucleophilic attack) .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Key challenges include:
- Purification at scale : Transitioning from column chromatography to continuous distillation or crystallization .
- Byproduct management : Optimizing stoichiometry to minimize side products (e.g., di-ester derivatives) .
- Cost-effective reagents : Replacing expensive catalysts (e.g., Pd-based) with Fe or Ni alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
